3,5-Bis(methylsulfonyl)benzoyl chloride
Overview
Description
3,5-Bis(methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO5S2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and proteomics research . The compound is characterized by its benzoyl chloride group substituted with two methylsulfonyl groups at the 3 and 5 positions on the benzene ring.
Preparation Methods
The synthesis of 3,5-Bis(methylsulfonyl)benzoyl chloride typically involves the chlorination of 3,5-Bis(methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-Bis(methylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl groups can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(methylsulfonyl)benzoyl chloride is utilized in several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, particularly in the formation of amides and esters.
Proteomics Research: The compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfonyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The methylsulfonyl groups can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
3,5-Bis(methylsulfonyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: Lacks the methylsulfonyl groups, making it less versatile in certain reactions.
4-Methylsulfonylbenzoyl chloride: Contains only one methylsulfonyl group, resulting in different reactivity and applications.
3,5-Dinitrobenzoyl chloride: Substituted with nitro groups instead of methylsulfonyl groups, leading to distinct chemical properties and uses.
The presence of two methylsulfonyl groups in this compound enhances its reactivity and makes it unique compared to other similar compounds.
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFOLOQLYMETFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375548 | |
Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-99-3 | |
Record name | 3,5-bis(methylsulfonyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(methylsulfonyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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